Selectivity Profile: Limited Discrimination Against Off-Target Cathepsins Compared to Clinical-Stage Inhibitors
In a comparative profiling study of 12 cathepsin K inhibitors, Cathepsin K inhibitor 5 (referred to as 'carbohydrazide Cat K inhibitor II') was found to have 'little Cat K selectivity' against a panel of cysteine cathepsins [1]. This contrasts sharply with amino-acetonitrile-containing inhibitors like odanacatib and L-873724, which demonstrated >100-fold selectivity for human cathepsin K [1]. The lack of high selectivity for Cathepsin K inhibitor 5 indicates a higher likelihood of cross-reactivity with other cathepsins (e.g., cathepsins B, L, S) in complex biological systems.
| Evidence Dimension | Selectivity for Cathepsin K vs. other cathepsins (B, L, S) |
|---|---|
| Target Compound Data | Poorly selective (described as 'little Cat K selectivity') |
| Comparator Or Baseline | Odanacatib and L-873724 |
| Quantified Difference | >100-fold selectivity for cathepsin K for the comparator compounds vs. 'little' for the target compound |
| Conditions | Panel of purified human, rat, and mouse cysteine cathepsins in enzyme assays. |
Why This Matters
This limited selectivity precludes the use of Cathepsin K inhibitor 5 as a definitive tool for dissecting cathepsin K-specific functions in complex biological samples and mandates caution when interpreting results from its application.
- [1] Desmarais S, et al. Pharmacological inhibitors to identify roles of cathepsin K in cell-based studies: a comparison of available tools. Biol Chem. 2009 Sep;390(9):941-8. View Source
